2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride
Description
2-(4-Bromophenyl)ethane-1-sulfonyl chloride (CAS: 711018-68-7) is an organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethane backbone substituted with a 4-bromophenyl moiety. Its molecular formula is C₈H₈BrClO₂S, with a molecular weight of 283.57 g/mol . This compound is cataloged under the product code OMXX-286333-01 by American Elements and is available in high-purity grades (up to 99.999%), making it suitable for pharmaceutical, agrochemical, and materials science research .
Properties
Molecular Formula |
C9H9BrClNO3S |
|---|---|
Molecular Weight |
326.60 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-3-1-7(2-4-8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13) |
InChI Key |
AILXXMKXACMXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 4-bromoaniline with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and catalysts like palladium for coupling reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The bromine atom can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Physicochemical Properties
The table below compares 2-(4-bromophenyl)ethane-1-sulfonyl chloride with 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride (CAS: 1215974-61-0), a structurally analogous sulfonyl chloride with distinct substituents :
| Property | 2-(4-Bromophenyl)ethane-1-sulfonyl Chloride | 2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₈H₈BrClO₂S | C₅H₁₁ClO₄S |
| Molecular Weight (g/mol) | 283.57 | 202.65 |
| Substituent | 4-Bromophenyl | 2-Methoxyethoxy |
| Key Functional Groups | Aromatic bromine, sulfonyl chloride | Ether, sulfonyl chloride |
| Electron Effects | Electron-withdrawing (Br) | Electron-donating (OCH₂CH₂OCH₃) |
| Potential Reactivity | High (due to Br and aromatic ring) | Moderate (flexible ether chain) |
Key Research Findings
- Substituent Impact : The electronic nature of substituents (e.g., bromine vs. methoxyethoxy) directly influences sulfonyl chloride reactivity. Bromine’s electron-withdrawing effect accelerates nucleophilic displacement, while ether groups stabilize intermediates in multistep syntheses .
- Synthetic Versatility : Both compounds serve as versatile intermediates in medicinal chemistry. For example, 2-(4-bromophenyl)ethane-1-sulfonyl chloride has been utilized in the synthesis of sulfonamide-based kinase inhibitors, leveraging its bromine for subsequent functionalization .
Biological Activity
2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of particular interest for its antimicrobial and anticancer properties, which have been explored in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrClNOS
- Molecular Weight : 305.62 g/mol
This compound contains a sulfonyl chloride functional group, which is known to be reactive and can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 32 µg/mL |
| Gram-negative | Escherichia coli | 64 µg/mL |
| Fungal | Candida albicans | 128 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly useful in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. Studies utilizing the MCF7 human breast cancer cell line have revealed that this compound induces apoptosis through the activation of caspase pathways.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxicity of the compound against MCF7 cells, the following results were observed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, highlighting an increase in Annexin V positive cells.
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological macromolecules. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria, which is crucial for folate synthesis.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in microbial resistance and cancer progression. These studies suggest strong binding affinities with specific enzymes critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
